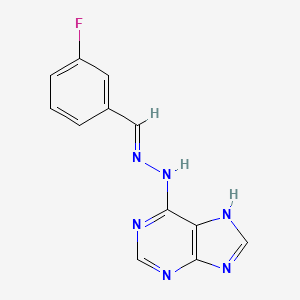
1-(Bromomethyl)-3-tert-butylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromomethyl compounds are generally used as alkylating agents and reagents for the synthesis of various organic compounds. They are often employed as intermediates in organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves bromination reactions. For instance, benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . Another example is the synthesis of bromopyrenes, which involves the strategic functionalisation of pyrene at non-K region and nodal positions .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various techniques such as electron diffraction . The structure of these compounds often consists of a benzene ring substituted with a bromomethyl group .Chemical Reactions Analysis
Bromomethyl compounds are often used in substitution reactions. For instance, bromopyrenes stand out for their significance in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes .Physical And Chemical Properties Analysis
Bromomethyl compounds are usually colorless liquids with lachrymatory properties . They have a tetrahedral shape and are recognized as ozone-depleting chemicals .科学的研究の応用
Synthesis and Structural Analysis :
- The study by Razin et al. (2003) discussed the synthesis of bromomethyl- and bromo-3-methoxymethylcyclobutane-1-carbonitriles and their dehydrobromination to produce bicyclobutane derivatives and substituted methylenecyclobutane. The study highlighted the influence of structural factors on the ratio of concurrent elimination processes (Razin et al., 2003).
Synthesis of Morpholine Derivatives :
- D’hooghe et al. (2006) conducted a novel synthesis of cis-3,5-disubstituted morpholine derivatives using 1-tert-butyl-2-(allyloxymethyl)aziridine, highlighting the transformation into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. This research provides insights into the synthesis and transformation of bromomethyl-containing compounds (D’hooghe et al., 2006).
Biological Activity of Bromomethyl Derivatives :
- The synthesis of 1-(bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one was characterized by Kozioł et al. (2019), showcasing its biological activity including attractant properties against larvae and antibacterial effects against certain strains. This study underlines the biological significance of bromomethyl derivatives in the context of organic synthesis (Kozioł et al., 2019).
Catalysis and Mechanistic Investigations :
- Tsang et al. (2003) explored the use of complexes containing the 3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diolate ligand in catalysis, particularly for ring-closing reactions and the formation of tungstacyclobutane complexes. This research illustrates the application of bromomethyl derivatives in complex catalytic and mechanistic contexts (Tsang et al., 2003).
作用機序
The mechanism of action of bromomethyl compounds often involves the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.
Safety and Hazards
将来の方向性
The future research directions in the field of bromomethyl compounds involve the development of novel synthetic methodologies and reaction conditions. This research contributes to advancing the synthesis and functionalisation strategies of these compounds, unlocking new possibilities for their utilization in various fields .
特性
IUPAC Name |
1-(bromomethyl)-3-tert-butylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVGNHAHUFMEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-tert-butylcyclobutane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

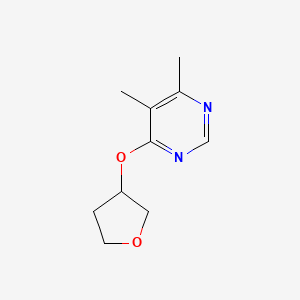
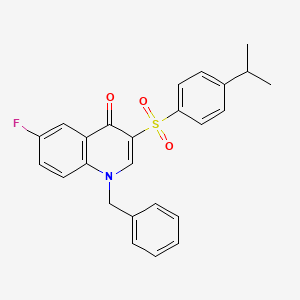
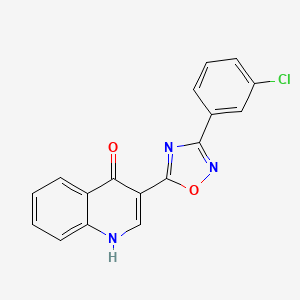
![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)
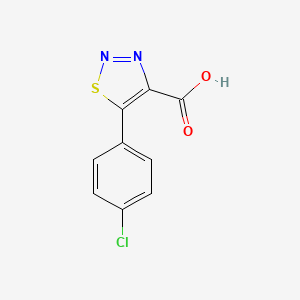
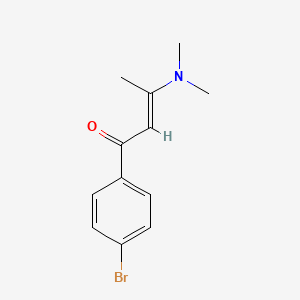
![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)
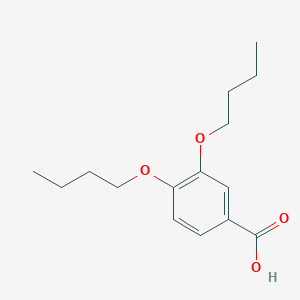
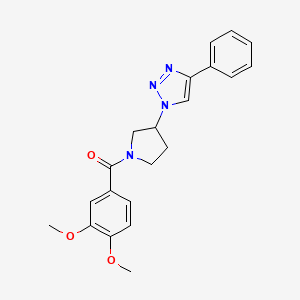
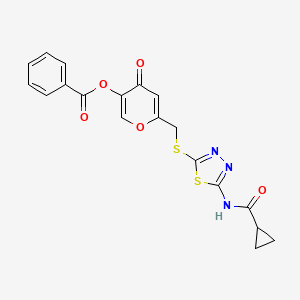
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)
![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)
![1-(2,3-Dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B3010874.png)
